Cas no 885519-49-3 (3,4-Dibromo-6-nitro-1H-indazole)
3,4-Dibromo-6-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dibromo-6-nitro-1H-indazole
- 3,4-dibromo-6-nitro-2H-indazole
- 3.4-Dibromo-6-nitro (1H)indazole
- AKOS016004325
- DTXSID50646311
- 885519-49-3
-
- Inchi: 1S/C7H3Br2N3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11)
- InChI Key: RNSYHOBEIRWXOE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2C1=C(NN=2)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 320.85715g/mol
- Monoisotopic Mass: 318.85920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 74.5Ų
3,4-Dibromo-6-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150773-1g |
3,4-dibromo-6-nitro-1H-indazole |
885519-49-3 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM150773-1g |
3,4-dibromo-6-nitro-1H-indazole |
885519-49-3 | 95% | 1g |
$*** | 2023-03-31 | |
| Alichem | A269002634-1g |
3,4-Dibromo-6-nitro-1H-indazole |
885519-49-3 | 95% | 1g |
$444.72 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633695-1g |
3,4-Dibromo-6-nitro-1H-indazole |
885519-49-3 | 98% | 1g |
¥4578.00 | 2024-04-27 |
3,4-Dibromo-6-nitro-1H-indazole Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3,4-Dibromo-6-nitro-1H-indazole
Professional Introduction to 3,4-Dibromo-6-nitro-1H-indazole (CAS No. 885519-49-3)
3,4-Dibromo-6-nitro-1H-indazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic aromatic compound, with the chemical formula C₆H₂Br₂N₄O₂, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of both bromine and nitro substituents on the indazole ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 885519-49-3 serves as a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and databases. This numbering system is crucial for researchers to accurately reference and retrieve information related to 3,4-Dibromo-6-nitro-1H-indazole, facilitating seamless communication across global scientific communities.
In recent years, the pharmaceutical industry has shown increasing interest in indazole derivatives due to their diverse biological activities. The nitro group in 3,4-Dibromo-6-nitro-1H-indazole enhances its reactivity, enabling further functionalization through reduction or condensation reactions. These transformations are pivotal in developing novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 3,4-Dibromo-6-nitro-1H-indazole is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its structural framework to create molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The bromine atoms provide handles for further chemical modifications, allowing for the creation of libraries of derivatives with tailored pharmacological profiles.
Recent studies have highlighted the compound's potential in addressing drug-resistant pathogens. The nitro group's ability to engage in redox reactions makes it particularly useful in designing prodrugs that release active species within pathogenic cells. This mechanism has been explored in the development of novel antibiotics and antifungals, demonstrating the versatility of 3,4-Dibromo-6-nitro-1H-indazole as a synthetic intermediate.
The material science applications of 3,4-Dibromo-6-nitro-1H-indazole are equally intriguing. Its ability to form stable complexes with metals and other organic molecules has led to investigations into its use as a ligand or catalyst in various chemical reactions. Additionally, the compound's photophysical properties have been studied for potential applications in optoelectronic devices and sensors.
The synthesis of 3,4-Dibromo-6-nitro-1H-indazole typically involves multi-step organic transformations starting from readily available indazole derivatives. The introduction of bromine atoms at the 3 and 4 positions followed by nitration at the 6-position is a common synthetic route. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity.
In conclusion, 3,4-Dibromo-6-nitro-1H-indazole (CAS No. 885519-49-3) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical chemists and materials scientists alike. As research continues to uncover new applications for this molecule, its significance in advancing both therapeutic interventions and technological innovations is undeniable.
885519-49-3 (3,4-Dibromo-6-nitro-1H-indazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)